molecular formula C21H23N3O5S B5032511 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B5032511
M. Wt: 429.5 g/mol
InChI Key: LNCFAUNTLMUYEV-UHFFFAOYSA-N
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Description

1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole core. Common synthetic routes include the Fischer indole synthesis and Bartoli’s reaction . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale synthesis .

Chemical Reactions Analysis

1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified indole derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may act by inhibiting specific enzymes or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

When compared to other indole derivatives, 1-ACETYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

The presence of the morpholine and sulfonamide groups in this compound adds to its uniqueness and potential for diverse applications.

Properties

IUPAC Name

1-acetyl-N-[2-(morpholine-4-carbonyl)phenyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-15(25)24-9-8-16-14-17(6-7-20(16)24)30(27,28)22-19-5-3-2-4-18(19)21(26)23-10-12-29-13-11-23/h2-7,14,22H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFAUNTLMUYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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